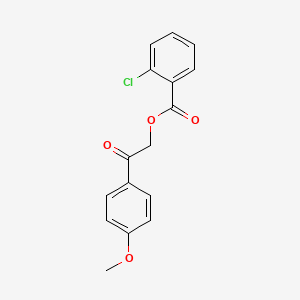

![molecular formula C20H23NO4 B5546093 4-{[2-(苄氧基)苯基]乙酰基}-1,4-恶杂环己烷-6-醇](/img/structure/B5546093.png)

4-{[2-(苄氧基)苯基]乙酰基}-1,4-恶杂环己烷-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol often involves multistep reaction sequences that might include cyclization reactions, acylation, and nucleophilic substitutions. For instance, a related synthesis approach involves the reaction of 4-chloro-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester with 2-aminophenol, leading to a novel ring system through acetic anhydride reaction (Kim, D. H., Santilli, A. A., & Fieber, R. A., 1972). Another example includes the synthesis of muscarinic (M3) antagonists, showcasing the versatility of oxazepan structures in synthesizing biologically active molecules (Evans, P., Lee, A. T. L., & Thomas, E., 2008).

Molecular Structure Analysis

The molecular structure of compounds like 4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the structure of similar compounds has been confirmed by single-crystal X-ray structure determination, which is crucial for understanding the compound's conformation and reactivity (Anastasiou, D. et al., 1993).

Chemical Reactions and Properties

Oxazepan compounds undergo a variety of chemical reactions, including cyclization, nucleophilic substitution, and oxidation-reduction processes. These reactions are foundational in modifying the chemical structure for potential use in pharmaceuticals and other applications. For example, the synthesis of benzoxazepin compounds from aryl propanal and 2-(hydroxyamino)phenyl alcohol under metal-free conditions demonstrates the potential for constructing complex molecules through novel reactions (Ghosh, A. et al., 2021).

科学研究应用

复杂杂环的合成

研究人员已开发出合成复杂杂环化合物的方法,例如1,3,4-恶二唑、1,2,3-三唑和苯并氮杂卓,这些化合物是许多药理活性化合物中的基础结构。例如,与多巴胺能活性相关的6-氯-1-苯基-2,3,4,5-四氢-1H-3-苯并氮杂卓的合成已显示出探索中枢和外周多巴胺受体的潜力(Pfeiffer 等,1982)。此外,还报道了苯并咪唑系链氧杂卓杂化物的开发,这表明了创造具有有趣电子和结构性质的新型化合物的潜力(Almansour 等,2016)。

药理学评估

在评估与“4-{[2-(苄氧基)苯基]乙酰基}-1,4-恶杂环己烷-6-醇”结构相关的化合物的药理特性方面已经做出了重大努力。例如,已经进行了关于新型恶二唑衍生物作为苯二氮卓受体激动剂的合成和药理学评估的研究(Faizi 等,2012)。此外,对苯甲酰氧杂卓化合物超声辅助合成的研究显示出有希望的抗结核活性,突出了这些化合物在治疗应用中的潜力(Nimbalkar 等,2018)。

材料科学和化学

该研究还扩展到材料科学领域,在该领域中,具有恶杂卓结构的化合物因其发光特性和在液晶材料中的潜在应用而被探索。例如,一项关于基于氰基吡啶酮的发光液晶材料的研究展示了具有强吸收和发射带的化合物的合成和表征,表明它们在光物理应用中的用途(Ahipa & Adhikari,2014)。

属性

IUPAC Name |

1-(6-hydroxy-1,4-oxazepan-4-yl)-2-(2-phenylmethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c22-18-13-21(10-11-24-15-18)20(23)12-17-8-4-5-9-19(17)25-14-16-6-2-1-3-7-16/h1-9,18,22H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIUAGQDUJHBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CC2=CC=CC=C2OCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(Benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5546045.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)